molecular formula C12H18N6O3 B12836372 (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol

(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol

Cat. No.: B12836372
M. Wt: 294.31 g/mol
InChI Key: LSECKSJDFOAUKI-VISXPRAWSA-N
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Description

(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions may target the purine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes and potential therapeutic targets.

Medicine

In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, particularly in the formulation of antiviral drugs and chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may target specific enzymes involved in DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral nucleoside analog.

    Ganciclovir: Another antiviral compound with a similar structure.

    Zidovudine: An antiretroviral medication used to treat HIV.

Uniqueness

(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C12H18N6O3

Molecular Weight

294.31 g/mol

IUPAC Name

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4,4-dimethyloxolan-3-ol

InChI

InChI=1S/C12H18N6O3/c1-12(2)7(20)5(3-19)21-10(12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10,19-20H,3H2,1-2H3,(H4,13,14,16,17)/t5-,7-,10-/m1/s1

InChI Key

LSECKSJDFOAUKI-VISXPRAWSA-N

Isomeric SMILES

CC1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C

Origin of Product

United States

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